L-serine
Overview
Description
L-serine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It was first isolated from silk protein in 1865 by Emil Cramer. The name “serine” is derived from the Latin word for silk, "sericum" . This compound is classified as a polar amino acid due to its hydroxymethyl side chain. It is synthesized in the human body from other metabolites, including glycine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-serine can be synthesized through several methods. One common method involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce serine . Another method involves the reaction of glycine with formaldehyde in the presence of a microorganism or its processed form that has the activity to synthesize serine .
Industrial Production Methods: Industrial production of serine often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce serine. The fermentation process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-serine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxypyruvate.
Reduction: this compound can be reduced to form 2-amino-3-hydroxypropanoic acid.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Hydroxypyruvate
Reduction: 2-amino-3-hydroxypropanoic acid
Substitution: Various substituted serine derivatives
Scientific Research Applications
L-serine has a wide range of applications in scientific research:
Biology: this compound plays a role in the synthesis of purines, pyrimidines, and sphingolipids.
Industry: this compound is used in the production of detergents, cosmetics, and food additives.
Mechanism of Action
L-serine exerts its effects through various mechanisms:
Protein Synthesis: this compound is incorporated into proteins during translation.
Neurotransmission: D-serine acts as a neurotransmitter in the brain, regulating neurotransmission by acting as an agonist at the glycine site of NMDA receptors.
Metabolism: this compound is involved in the biosynthesis of purines, pyrimidines, and other amino acids.
Comparison with Similar Compounds
Glycine: Like serine, glycine is a non-essential amino acid involved in protein synthesis.
Cysteine: Cysteine contains a thiol group instead of a hydroxyl group, making it more reactive.
Tryptophan: Tryptophan is an essential amino acid with a more complex structure and different metabolic roles.
Uniqueness of L-serine:
Versatility: this compound’s hydroxyl group makes it a versatile building block in biochemical reactions.
This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Record name | serine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Serine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-52-7 | |
Record name | L-Serine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |
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Record name | L-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Serine | |
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Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
Record name | Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00133 | |
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Record name | L-SERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
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Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.6 g/cu cm @ 22 °C | |
Record name | L-SERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg] | |
Record name | L-Serine | |
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Mechanism of Action |
L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA. | |
Record name | Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00133 | |
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Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS No. |
56-45-1, 6898-95-9 | |
Record name | L-Serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Serine [USAN:INN] | |
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Record name | Serine | |
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Record name | serine | |
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Record name | L-Serine | |
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Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | L-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |
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Record name | L-serine | |
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Record name | SERINE | |
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Record name | L-SERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C (decomposes), 228 °C | |
Record name | Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | L-SERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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